![molecular formula C13H13FO2 B13993524 1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone](/img/structure/B13993524.png)
1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone is an organic compound with the molecular formula C13H13FO2 and a molecular weight of 220.243 g/mol This compound features a fluorinated phenyl ring substituted with a pent-4-yn-1-yloxy group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone typically involves the reaction of 2-(pent-4-yn-1-yloxy)-5-fluorobenzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The product is then purified through standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of 1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but the presence of the fluorine atom and the pent-4-yn-1-yloxy group likely play crucial roles in its activity .
Comparaison Avec Des Composés Similaires
1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but lacks the fluorine atom, which may result in different chemical and biological properties.
2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine: This compound features a pyridine ring instead of a phenyl ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C13H13FO2 |
|---|---|
Poids moléculaire |
220.24 g/mol |
Nom IUPAC |
1-(5-fluoro-2-pent-4-ynoxyphenyl)ethanone |
InChI |
InChI=1S/C13H13FO2/c1-3-4-5-8-16-13-7-6-11(14)9-12(13)10(2)15/h1,6-7,9H,4-5,8H2,2H3 |
Clé InChI |
WVFKFWQHDNGRFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)F)OCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


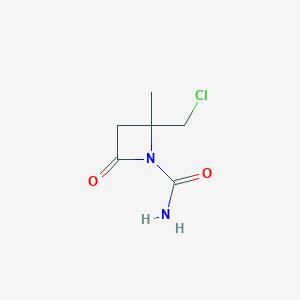
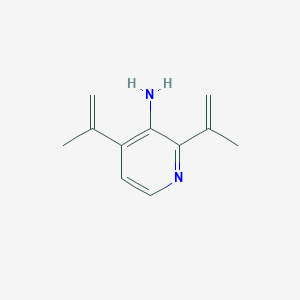
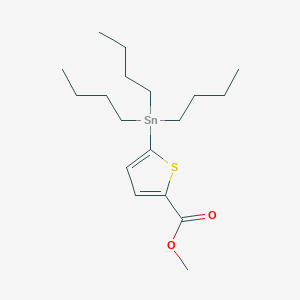
![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)
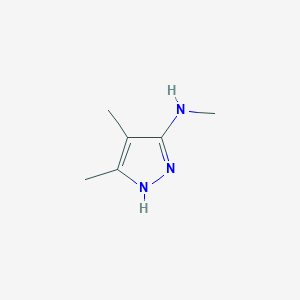
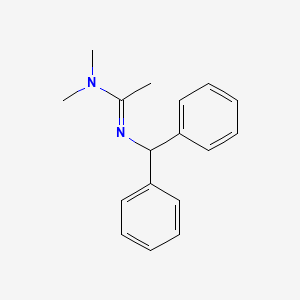
![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
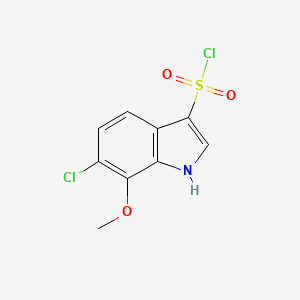
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)

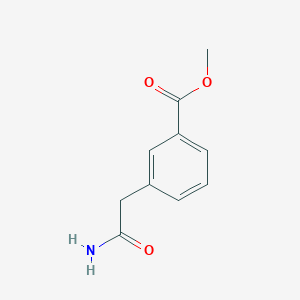
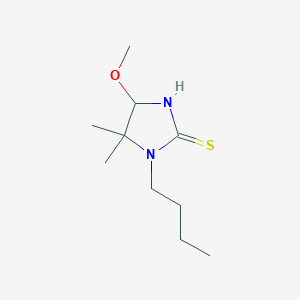
![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)

